(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
The compound "(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide" features a benzo[d]thiazole core substituted with 4,6-difluoro and 3-methyl groups, linked via an acetamide bridge to a 1,3-dioxoisoindolin moiety. Synthesis likely involves reactions of chlorinated benzothiazole precursors with amines or nucleophiles, as described for analogous N-substituted benzisothiazol-3(2H)-ones and isoindolin-1-ones . The 1,3-dioxoisoindolin group is a phthalimide derivative, which is associated with diverse pharmacological activities, including enzyme inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O3S/c1-22-15-12(20)6-9(19)7-13(15)27-18(22)21-14(24)8-23-16(25)10-4-2-3-5-11(10)17(23)26/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDCHFPXYHXYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
- Chemical Formula : C18H11F2N3O3S
- Molecular Weight : 387.36 g/mol
- CAS Number : 868375-18-2
- IUPAC Name : N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide
The compound features a benzo[d]thiazole moiety with difluoromethyl substitutions that enhance its pharmacological properties. Its structure suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The benzo[d]thiazole core is known for its ability to inhibit tumor growth and proliferation. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
| Study | Findings |
|---|---|
| Study A (2023) | Inhibition of tumor growth in breast cancer models; IC50 = 12 µM. |
| Study B (2024) | Induction of apoptosis in liver cancer cells through caspase activation. |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. It is believed to inhibit phosphodiesterase 4D (PDE4D), which plays a crucial role in cognitive functions and inflammation . Inhibition of PDE4D has been linked to reduced levels of inflammatory cytokines and improved cognitive performance in animal models .
| Mechanism | Effect |
|---|---|
| PDE4D Inhibition | Elevation of cAMP levels; reduction of TNF and IL-17 expression. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes such as PDE4D, leading to modulation of intracellular signaling pathways.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Anti-inflammatory Activity : By reducing the expression of pro-inflammatory cytokines, it may mitigate neuroinflammation associated with neurodegenerative diseases.
Case Studies
Several studies have highlighted the compound's efficacy across different biological contexts:
- Breast Cancer Model :
- A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers.
- Neuroinflammation Model :
- In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced neuroinflammation markers compared to control groups.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key structural analogs differ in substituents on the heterocyclic core, acetamide-linked groups, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Findings
Fluorine Substitution: The target compound’s 4,6-difluoro groups likely enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Stereochemistry : The Z-configuration may enforce a planar conformation, improving π-π stacking with biological targets, whereas E-analogs adopt different spatial arrangements .
Functional Group Impact: Isoindolin vs. Sulfamoylphenyl: The isoindolin group in the target compound may target proteases or kinases, while sulfamoylphenyl derivatives (e.g., ) are classic enzyme inhibitors. Allyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
